4-Chloro-3,5-dinitrobenzoyl chloride

Descripción general

Descripción

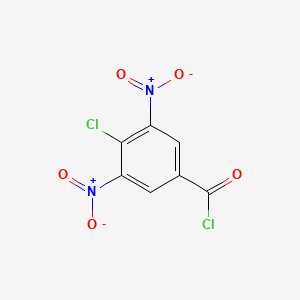

4-Chloro-3,5-dinitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClN2O5 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and nitro groups at the 3- and 5-positions. This compound is primarily used in organic synthesis and analytical chemistry, particularly for the derivatization of alcohols and amines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzoyl chloride is typically synthesized from 4-chloro-3,5-dinitrobenzoic acid. The preparation involves the reaction of the acid with chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3,5-dinitrobenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3,5-dinitrobenzoic acid.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alcohols, amines, and pyridine are commonly used. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reducing agents like hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride, can be used.

Major Products:

Esters and Amides: Formed from nucleophilic substitution reactions.

4-Chloro-3,5-dinitrobenzoic Acid: Formed from hydrolysis.

4-Chloro-3,5-diaminobenzoyl Chloride: Formed from reduction of the nitro groups.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-chloro-3,5-dinitrobenzoyl chloride is as an intermediate in the synthesis of pharmaceutical compounds. It is utilized in the preparation of various biologically active molecules, including:

- Antibiotics : It serves as a derivatization reagent in the determination of amikacin in water samples, facilitating analytical studies related to antibiotic residues .

- Herbicides : This compound is involved in synthesizing herbicides like trifluralin, which are effective against annual grasses and certain broadleaf weeds. Its derivatives exhibit low toxicity and environmental persistence, making them suitable for agricultural applications .

Chemical Modification in Biochemistry

This compound is employed in biochemical research for modifying proteins and other biomolecules. Notable applications include:

- Modification of Enzymes : It has been used to chemically modify proteins such as plastocyanin and phospholipase A2 from snake venom. These modifications can alter the charge properties and activity of the enzymes, providing insights into their functional mechanisms .

- Development of Immunoassays : The compound's reactive nature allows it to be used in creating labeled antibodies for immunoassays, enhancing the detection capabilities for various analytes .

Environmental Applications

The compound is also explored for its role in environmental chemistry:

- Wastewater Treatment : Research indicates that derivatives of this compound can be utilized in wastewater treatment processes to remove pollutants effectively. Its chemical properties allow it to interact with various contaminants, facilitating their breakdown or removal .

Analytical Chemistry

In analytical chemistry, this compound serves as a crucial reagent:

- Derivatization Agent : It is employed as a derivatization reagent in high-performance liquid chromatography (HPLC) methods for analyzing amino acids and other compounds. This enhances sensitivity and specificity during detection processes .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The primary mechanism of action of 4-chloro-3,5-dinitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in its use as a derivatizing agent for alcohols and amines. The molecular targets are typically hydroxyl and amino groups, which react to form esters and amides, respectively .

Comparación Con Compuestos Similares

3,5-Dinitrobenzoyl Chloride: Similar structure but lacks the chlorine substituent at the 4-position.

4-Nitrobenzoyl Chloride: Contains only one nitro group at the 4-position.

2,4-Dinitrobenzoyl Chloride: Nitro groups at the 2- and 4-positions instead of 3 and 5.

Uniqueness: 4-Chloro-3,5-dinitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents, which enhance its reactivity and specificity in chemical reactions. The combination of these substituents makes it particularly effective as a derivatizing agent, providing distinct advantages in terms of reaction efficiency and product stability .

Actividad Biológica

4-Chloro-3,5-dinitrobenzoyl chloride (CDNBCl) is a chemical compound primarily used as an intermediate in organic synthesis and has garnered attention for its biological activities. This article reviews the biological activity of CDNBCl, focusing on its toxicological effects, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C₇H₂Cl₂N₂O₅

- Molecular Weight : 265.01 g/mol

- CAS Number : 42486-87-3

CDNBCl is characterized by its dinitro substitution pattern and chlorinated aromatic structure, which contribute to its reactivity and biological interactions.

Toxicological Studies

Research indicates that CDNBCl exhibits significant cytotoxic effects on various cell lines. The median effective concentration (EC50) values have been determined for different biological assays:

Inhibition of cell growth was observed in studies where cells were exposed to CDNBCl concentrations ranging from 49.4 µM to 989.4 µM, demonstrating a dose-dependent response. Notably, organisms exposed to higher concentrations exhibited initial mobility loss but showed recovery after prolonged exposure .

The biological activity of CDNBCl can be attributed to several mechanisms:

- Oxidative Stress Induction : CDNBCl has been shown to induce oxidative stress in cells, leading to increased levels of reactive oxygen species (ROS) which can damage cellular components .

- Protein Modification : It acts as a reagent for the modification of proteins, particularly through the formation of dinitrophenyl derivatives. This modification can alter protein function and stability, impacting various metabolic pathways .

- Interaction with Cellular Targets : Studies suggest that CDNBCl interacts with specific cellular targets such as enzymes involved in detoxification processes, potentially leading to altered metabolic responses .

In Vitro Studies

In a comprehensive study involving human fibroblast cells, CDNBCl was found to decrease cell viability significantly at concentrations above 50 µM. The study utilized MTT assays to quantify cell proliferation and demonstrated that the cytotoxic effects were reversible at lower concentrations .

Environmental Impact

Research has also examined the environmental implications of CDNBCl, particularly its persistence and toxicity in aquatic systems. The compound's solubility characteristics and degradation pathways were analyzed under varying pH conditions, revealing that it remains stable in neutral to alkaline environments but undergoes hydrolysis in acidic conditions .

Propiedades

IUPAC Name |

4-chloro-3,5-dinitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJECLNKDUIATFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634281 | |

| Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42486-87-3 | |

| Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.